Niobium(5+) pentakisphenoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

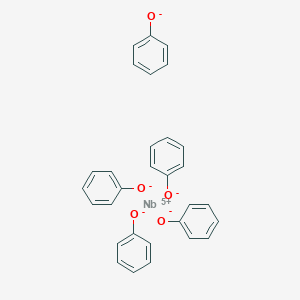

Niobium(5+) pentakisphenoxide is a chemical compound . It is also known as niobium 5+ pentakisphenoxide, pentaphenoxyniobium v, niobium 5+ ion pentaphenolate, columbium penta phenoxide, niobium 5+ pentaphenolate, phenol, niobium 5+ salt 5:1 . The molecular formula is C30H25NbO5 and the molecular weight is 558.4 g/mol.

Synthesis Analysis

The synthesis of niobium oxide nanostructures has been studied extensively. One method involves the solvothermal synthesis from niobium chloride in benzyl alcohol . Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xO] complexes form through exchange of chloride ligands. Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xO] octahedra assemble .

Molecular Structure Analysis

The building block of niobium pentoxide Nb2O5 is the [NbO6] octahedra which occur in the oxide structures as corner-sharing or edge-sharing, i.e. sharing one or two oxygen atoms, respectively . The many opportunities in the arrangement of these octahedra allow for the structural diversity, and a range of Nb2O5 polymorphs as well as non-stoichiometric phases exist .

Chemical Reactions Analysis

Niobium oxides have received significant interest due to their versatile electrochemical properties. For example, niobium and niobium-based oxide materials have been shown to be outstanding cathode materials for high-power batteries due to high Li-diffusion rates through their crystal structures .

Physical and Chemical Properties Analysis

Niobium pentoxide (Nb2O5) is an essential n-type semiconductor with a bandgap of around 3.4 eV; its remarkable physicochemical properties and structure make it suitable for various applications in various areas such as catalysis, sensors, health, aerospace, among others .

作用机制

未来方向

Understanding the mechanisms for nanoparticle nucleation and growth is crucial for the development of tailormade nanomaterials . In recent years, the potential of amorphous and nanostructured Nb2O5 for electrochromic windows has been investigated . The versatility of applications of niobium-based oxides arises from their rich structural chemistry .

属性

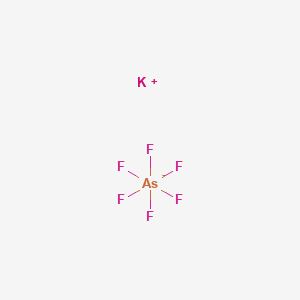

IUPAC Name |

niobium(5+);pentaphenoxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C6H6O.Nb/c5*7-6-4-2-1-3-5-6;/h5*1-5,7H;/q;;;;;+5/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNDFHXTXLMYDM-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

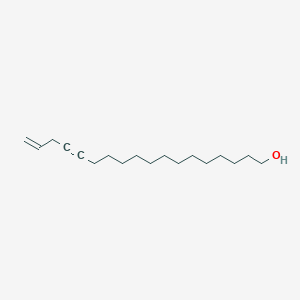

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Nb+5] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NbO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648454 |

Source

|

| Record name | Niobium(5+) pentakisphenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16576-63-9 |

Source

|

| Record name | Niobium(5+) pentakisphenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

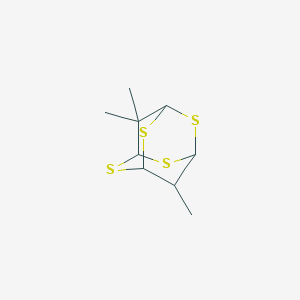

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)